4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel-
Description
Synthesis Analysis
The synthesis of the octahydro-1,6-methano-1H-indene framework, which is related to the compound , has been successfully achieved through chemoenzymatic and enantioselective assembly. Key techniques utilized in its synthesis include Diels–Alder cycloaddition, oxa-di-π-methane rearrangement, and intramolecular enolate alkylation steps. This approach allows for the preparation of enantiomerically pure forms of the target framework and highlights distinct strategies for selective synthesis (Dietinger et al., 2010).
Molecular Structure Analysis
A novel synthesis route for 2,3‐Dihydro‐1,3‐methano‐1H‐indene has been developed, providing insights into the molecular structure of related compounds. This research utilized bicyclo[2.1.1]hex-2-ene as a starting material, leading to an in-depth analysis and simulation of NMR spectra, which offered corrections to previously published coupling constants. This study provides valuable information on the molecular structure and electronic characteristics of the compound (Christl & Cohrs, 2015).
Chemical Reactions and Properties
Investigations into the bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene reveal significant insights into the compound's chemical reactivity. These studies show that thermal and photochemical bromination processes lead to the formation of isomeric tetrabromides and further bromination of the double bond formed as an intermediate functional group. The mechanism proposed for the product distribution provides a deeper understanding of the compound's chemical properties and reactivity patterns (Ozer et al., 2013).
Physical Properties Analysis
The study of the fragmentation behavior of the endo- and exo-octahydro-4,7-methano-1H-indene systems through electron impact reveals critical aspects of the compound's physical properties. The investigation, supported by deuterium labeling, identified two generic fragmentation patterns: molecule bisection and the loss of various alkyl fragments. This research contributes to our understanding of the compound's stability and fragmentation under electron impact (Inman & Serve, 1982).
Chemical Properties Analysis
The palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes highlights the compound's versatile chemical properties. This methodology allows for the preparation of biologically important indenes with various substituents, showcasing the compound's potential in synthetic and medicinal chemistry applications. The approach offers a combinatorial preparation method for unsymmetrically substituted 1H-indenes, which could not be achieved through previous synthetic routes (Tsukamoto et al., 2007).
Scientific Research Applications
Chiral Preparation
Optically pure C2-symmetric 4-cyclopentene-1,3-diol was prepared from racemic (3aS, 4R, 7S, 7aS)-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden1-one, indicating potential applications in stereoselective synthesis. Key steps involved lipase-mediated kinetic resolution, hydride reduction of epoxy ketone, and a retro-Diels-Alder reaction (Kimura, Ehama, & Inomata, 2002).
Bromination Studies
Research on thermal and photobromination of octahydro-1H-4,7-methanoindene showed regiospecific allylic bromination of the five-membered ring. This study reveals insights into the chemical behavior under bromination conditions, important for synthetic applications (Ozer, Kilbas, & Balcı, 2013).
Fragmentation Behavior
Electron impact induced fragmentation of endo- and exo-octahydro-4,7-methano-1H-indene systems was studied, revealing two primary fragmentation patterns. This knowledge is crucial in mass spectrometry and could be applied in analytical chemistry (Inman & Serve, 1982).
Chemoenzymatic Assembly
The octahydro-1,6-methano-1H-indene framework, associated with marine sesquiterpenoid 2-isocyanoallopupukeanane, was synthesized in enantiomerically pure form. This implies its potential use in the synthesis of complex natural products (Dietinger, Banwell, Garson, & Willis, 2010).
Stereochemistry in Organic Synthesis
The study of (−)-metasantonic acid revealed interesting aspects of hydrogen bonding and stereochemistry in organic compounds, which can be vital for the design of new pharmaceuticals or materials (Zinczuk, Rúveda, Lalancette, & Thompson, 2007).
Etherification Studies
Etherification of dicyclopentadiene with methanol, involving 4,7-methano-3a,4,7,7a-tetrahydro-indene, was investigated. This research is significant in the field of chemical synthesis and industrial applications (Saha, 1999).
properties
IUPAC Name |
(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXSORODABQKT-YNFQOJQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883895 | |
Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
CAS RN |
2825-83-4 | |
Record name | endo-Tetrahydrodicyclopentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2825-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.